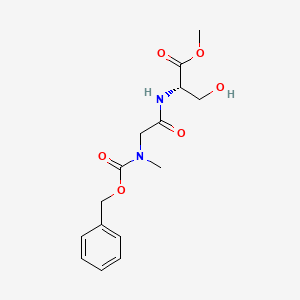
Carbobenzyloxysarcosylserine methyl ester
Description
Carbobenzyloxysarcosylserine methyl ester is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.336 g/mol . It is a derivative of serine, an amino acid, and is used in various scientific research applications.
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-17(8-13(19)16-12(9-18)14(20)22-2)15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,8-10H2,1-2H3,(H,16,19)/t12-/m0/s1 |
InChI Key |
NERWJOQJZMAVKZ-LBPRGKRZSA-N |
Isomeric SMILES |
CN(CC(=O)N[C@@H](CO)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(CC(=O)NC(CO)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxysarcosylserine methyl ester typically involves the protection of the amino group of serine, followed by esterification. One common method is the use of benzyl chloroformate to protect the amino group, followed by methylation of the carboxyl group using diazomethane . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxysarcosylserine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Carbobenzyloxysarcosylserine methyl ester is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Medicine: Research into drug development and delivery systems often utilizes this compound.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbobenzyloxysarcosylserine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved often include enzymatic catalysis and protein binding .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxytryptophylserine methyl ester
- Carbobenzyloxyseryl glycine methyl ester
- Carbobenzyloxytyrosylglycylglycine methyl ester
Uniqueness
Carbobenzyloxysarcosylserine methyl ester is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research applications where precise modifications of proteins or peptides are required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


